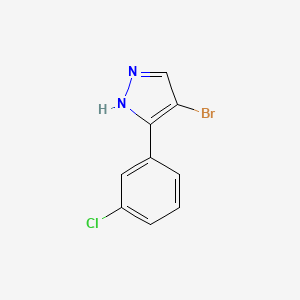

4-Bromo-3-(3-chlorophenyl)-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-(3-chlorophenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c10-8-5-12-13-9(8)6-2-1-3-7(11)4-6/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGWOARMLBWLLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C(C=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674833 | |

| Record name | 4-Bromo-5-(3-chlorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149739-38-8 | |

| Record name | 4-Bromo-3-(3-chlorophenyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149739-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-5-(3-chlorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 4-Bromo-3-(3-chlorophenyl)-1H-pyrazole for Drug Discovery Applications

Executive Summary

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its metabolic stability and versatile biological activity.[1][2] 4-Bromo-3-(3-chlorophenyl)-1H-pyrazole (CAS No. 149739-38-8) is a synthetic heterocyclic compound that integrates this valuable core with halogen substituents, making it a molecule of significant interest for developing novel therapeutic agents.[3] This guide serves as an in-depth technical resource for researchers and drug development professionals, providing a comprehensive overview of the core physicochemical properties of this compound. In the absence of extensive published experimental data for this specific molecule, we present the authoritative, industry-standard protocols for determining these critical parameters. We explain the causality behind each experimental choice, ensuring that the described methodologies provide a self-validating framework for robust characterization. This document is structured to empower scientists to generate reliable data essential for advancing new chemical entities from discovery to clinical evaluation.

Molecular Profile and Structural Attributes

This compound belongs to the pyrazole class of aromatic heterocycles.[4] Its structure features a five-membered ring with two adjacent nitrogen atoms, substituted with a bromine atom at the 4-position and a 3-chlorophenyl group at the 3-position. The bromine atom provides a reactive handle for further synthetic modifications, while the chlorophenyl moiety significantly influences the molecule's lipophilicity and potential for specific biological interactions.[5] Pyrazole-containing compounds are integral to numerous approved drugs, highlighting the scaffold's importance.[1][6]

Chemical Structure:

Table 1: Core Molecular Identifiers and Predicted Properties

| Property | Value / Prediction | Source / Method |

| IUPAC Name | This compound | IUPAC Nomenclature |

| CAS Number | 149739-38-8 | Chemical Abstracts Service[3] |

| Molecular Formula | C₉H₅BrClN₃ | Calculated |

| Molecular Weight | 274.51 g/mol | Calculated |

| Predicted XLogP3 | 3.5 - 4.5 | Computational (Based on similar structures) |

| Predicted pKa | ~9.5 (pyrazole N-H) | Computational / Literature (pyrazole core)[7] |

| Expected Solubility | Low aqueous solubility; soluble in organic solvents like DMSO and ethanol. | Based on related pyrazole structures[4] |

| Expected Physical State | Solid at 25°C | Based on related pyrazole structures[8] |

Aqueous Solubility: The Gateway to Bioavailability

Rationale: Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability.[9] Poor solubility can lead to erratic absorption and insufficient drug exposure at the target site, representing a major hurdle in drug development. Therefore, the precise determination of a compound's thermodynamic equilibrium solubility is a foundational step. The shake-flask method is universally recognized as the gold standard for this measurement due to its reliability and direct assessment of equilibrium.[9][10]

This protocol outlines the definitive method for measuring the thermodynamic solubility of this compound in aqueous buffers.

-

Preparation of Buffers: Prepare a series of physiologically relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess solubility across the gastrointestinal tract's pH range.

-

Compound Addition: Add an excess amount of the solid compound to a known volume of each buffer in separate, sealed vials. The excess solid is crucial to ensure that a saturated solution is achieved at equilibrium.[9]

-

Equilibration: Agitate the vials at a constant, controlled temperature (typically 25°C or 37°C) for a sufficient duration (24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.[10]

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is best achieved by centrifugation at high speed, followed by careful filtration of the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PVDF or PTFE) that does not bind the analyte.[11]

-

Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[11][12] A calibration curve must be generated using standard solutions of known concentrations for precise quantification.

-

Data Reporting: Report the solubility in mg/mL or µM at the specified pH and temperature.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijrpr.com [ijrpr.com]

- 3. 149739-38-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Buy 4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylicacid (EVT-13774242) [evitachem.com]

- 5. nbinno.com [nbinno.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. echemi.com [echemi.com]

- 8. 3-(4-Bromophenyl)-1H-pyrazole 97 73387-46-9 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 11. benchchem.com [benchchem.com]

- 12. lifechemicals.com [lifechemicals.com]

An In-depth Technical Guide on the Solubility and Stability of 4-Bromo-3-(3-chlorophenyl)-1H-pyrazole

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile biological activities.[1][2] The subject of this guide, 4-Bromo-3-(3-chlorophenyl)-1H-pyrazole, is a novel heterocyclic entity with significant therapeutic potential. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for its successful development as a drug candidate. Poor solubility can impede oral bioavailability and lead to unreliable in vitro results, while instability can compromise safety and efficacy.[3][4]

This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. The methodologies detailed herein are grounded in established scientific principles and adhere to international regulatory standards, ensuring the generation of reliable and submission-ready data. We will delve into the causality behind experimental choices, providing not just protocols, but a strategic approach to characterizing this promising molecule.

Part 1: Solubility Characterization

A fundamental prerequisite for any compound to be a viable drug candidate is adequate solubility. This section outlines a multi-faceted approach to thoroughly characterize the solubility profile of this compound, encompassing both kinetic and thermodynamic assessments.

Kinetic Solubility Assessment

Kinetic solubility provides an early indication of a compound's dissolution rate and is particularly useful for high-throughput screening and guiding initial formulation strategies.[3][5][6] The shake-flask method followed by analysis is a widely accepted approach.[5][6]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Buffer Preparation: Prepare a series of aqueous buffers, including simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).[7]

-

Incubation: In duplicate, add 10 µL of the DMSO stock solution to 490 µL of each buffer in 1.4 mL Matrix Storage tubes.[5]

-

Equilibration: Place the tubes in a thermomixer set to 850 rpm and incubate for 2 hours at 25°C.[5][6]

-

Separation of Undissolved Compound: After incubation, filter the samples through a 0.45 µm filter plate to remove any undissolved precipitate.

-

Quantification: Analyze the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection to determine the concentration of the dissolved compound.[4][7]

-

Data Analysis: Construct a calibration curve using standards of known concentrations to quantify the solubility in µg/mL.

Diagram 1: Kinetic Solubility Workflow

Caption: Workflow for the determination of kinetic solubility.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility represents the true equilibrium solubility of a compound and is a critical parameter for preformulation and understanding oral absorption.[3][4][8] This is typically a longer experiment to ensure equilibrium is reached.[8]

-

Sample Preparation: Accurately weigh an excess amount of solid this compound into a glass vial.

-

Solvent Addition: Add a known volume of the desired buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Tightly cap the vials and place them in a shaker or thermomixer at a constant temperature (e.g., 25°C or 37°C) for at least 24-48 hours to ensure equilibrium is reached.[8]

-

Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

-

Sample Collection: Carefully collect the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter.

-

Quantification: Analyze the clear filtrate by a validated HPLC-UV method to determine the concentration of the dissolved compound.[9]

pH-Solubility Profile

The ionization state of a molecule can significantly impact its solubility. Therefore, determining the pH-solubility profile is crucial, especially for compounds with ionizable groups.[10][11] The World Health Organization (WHO) recommends determining the pH-solubility profile over a pH range of 1.2 to 6.8.[12]

-

Buffer Preparation: Prepare a series of buffers with pH values ranging from 1.2 to 7.4 (e.g., HCl for pH 1.2, acetate buffers for intermediate pHs, and phosphate buffers for near-neutral pH).[12]

-

Solubility Determination: Perform the thermodynamic solubility assay as described above in each of the prepared buffers.

-

pH Measurement: Measure the pH of the saturated solution at the end of the experiment to confirm the final pH.[12]

-

Data Presentation: Plot the determined solubility (in µg/mL) against the final measured pH to generate the pH-solubility profile.

| pH | Solubility (µg/mL) |

| 1.2 | [Insert Data] |

| 2.0 | [Insert Data] |

| 3.0 | [Insert Data] |

| 4.0 | [Insert Data] |

| 5.0 | [Insert Data] |

| 6.0 | [Insert Data] |

| 7.0 | [Insert Data] |

| 7.4 | [Insert Data] |

| Table 1: Example Data Table for pH-Solubility Profile of this compound. |

Part 2: Stability Assessment

Evaluating the intrinsic stability of a drug substance is a critical component of drug development, providing insights into its degradation pathways and informing storage conditions and shelf-life.[13][14] This section details a comprehensive stability testing program, including forced degradation and long-term stability studies, guided by the International Council for Harmonisation (ICH) guidelines.[13][14][15]

Forced Degradation (Stress) Studies

Forced degradation studies are designed to intentionally degrade the drug substance to identify potential degradation products and establish the stability-indicating nature of the analytical methods.[16][17][18] These studies involve exposing the compound to conditions more severe than accelerated stability testing.[17][18]

A validated, stability-indicating HPLC method is essential for these studies to separate the parent compound from any degradation products.

-

Acidic Hydrolysis:

-

Dissolve this compound in a suitable solvent and add 0.1 N HCl.

-

Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Neutralize the solution and analyze by HPLC.

-

-

Basic Hydrolysis:

-

Dissolve the compound in a suitable solvent and add 0.1 N NaOH.

-

Incubate at room temperature or a slightly elevated temperature for a defined period.

-

Neutralize the solution and analyze by HPLC.

-

-

Oxidative Degradation:

-

Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide.

-

Keep the solution at room temperature for a defined period, protected from light.

-

Analyze the solution by HPLC.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of the solid compound in a controlled temperature oven (e.g., 80°C) for a specified duration.

-

At various time points, dissolve a portion of the solid and analyze by HPLC.

-

-

Photostability:

Diagram 2: Forced Degradation Study Workflow

Caption: Workflow for conducting forced degradation studies.

Long-Term and Accelerated Stability Studies

Formal stability studies are conducted to establish a re-test period for the drug substance under defined storage conditions.[13][14] These studies are performed on at least three primary batches of the drug substance.[13][14]

| Study | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12, 18, 24 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Table 2: ICH Recommended Storage Conditions and Testing Frequencies for Stability Studies.[13][19] |

-

Batch Selection: Utilize at least three primary batches of this compound manufactured by a process representative of the final production scale.[14]

-

Container Closure System: Store the samples in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

-

Storage: Place the samples in stability chambers maintained at the conditions specified in Table 2.

-

Testing: At each time point, withdraw samples and test for appearance, assay, purity (including degradation products), and any other critical quality attributes.

-

Evaluation: Evaluate the data to identify any trends in degradation or changes in physical properties over time.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the solubility and stability characterization of this compound. By systematically implementing the detailed protocols, researchers and drug development professionals can generate the critical data necessary to understand the compound's developability, formulate it effectively, and ensure its quality, safety, and efficacy. The insights gained from these studies will be instrumental in advancing this promising molecule through the drug development pipeline.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijrpr.com [ijrpr.com]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. evotec.com [evotec.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. enamine.net [enamine.net]

- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. In-vitro Thermodynamic Solubility [protocols.io]

- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 10. pharmoutsourcing.com [pharmoutsourcing.com]

- 11. researchgate.net [researchgate.net]

- 12. who.int [who.int]

- 13. database.ich.org [database.ich.org]

- 14. pharma.gally.ch [pharma.gally.ch]

- 15. snscourseware.org [snscourseware.org]

- 16. acdlabs.com [acdlabs.com]

- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

Potential biological activities of substituted pyrazole derivatives

An In-depth Technical Guide on the Diverse Biological Activities of Substituted Pyrazole Derivatives

Introduction: The Enduring Legacy of the Pyrazole Nucleus

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a testament to the power of privileged scaffolds in medicinal chemistry.[1][2][3] Its unique structural and electronic properties have made it a versatile building block for the design of therapeutic agents across a wide spectrum of diseases. From the early discovery of the analgesic properties of antipyrine in 1884 to the development of modern targeted therapies, the pyrazole nucleus has consistently proven its value in the quest for novel and effective drugs.[4] This guide will provide a comprehensive technical overview of the major biological activities of substituted pyrazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential.

Part 1: Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

One of the most well-established therapeutic applications of pyrazole derivatives is in the management of pain and inflammation.[5][6] Their primary mechanism of action in this context is the inhibition of cyclooxygenase (COX) enzymes, which are key players in the conversion of arachidonic acid to prostaglandins, potent mediators of inflammation, pain, and fever.[7][8][9]

Mechanism of Action: Selective COX-2 Inhibition

The discovery of two isoforms of the COX enzyme, COX-1 and COX-2, was a landmark in anti-inflammatory drug development. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the gastrointestinal tract and maintain renal blood flow.[8] In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[8][10] The diaryl-substituted pyrazole derivative, Celecoxib , is a classic example of a selective COX-2 inhibitor.[7][10][11] Its chemical structure allows it to bind with high affinity to the active site of COX-2, which has a larger binding pocket compared to COX-1, thereby blocking the synthesis of pro-inflammatory prostaglandins while sparing the protective functions of COX-1.[8] This selectivity profile leads to a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[4][8]

Signaling Pathway: COX-2 Mediated Inflammation

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives like Celecoxib.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for determining the inhibitory potency (IC50) of test compounds against COX-1 and COX-2.

1. Enzyme and Substrate Preparation:

- Recombinant human COX-1 and COX-2 enzymes are used.

- Arachidonic acid is used as the substrate.

2. Assay Procedure:

- The assay is typically performed in a 96-well plate format.

- A reaction mixture containing buffer, heme, and the respective enzyme (COX-1 or COX-2) is prepared.

- The test compound (substituted pyrazole derivative) is added at various concentrations. A known inhibitor (e.g., Celecoxib) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

- The plate is pre-incubated to allow the compound to bind to the enzyme.

- The reaction is initiated by adding arachidonic acid.

- The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

- The reaction is terminated by adding a stop solution (e.g., a strong acid).

3. Detection:

- The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

- The absorbance is read using a microplate reader.

4. Data Analysis:

- The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.

- The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Summary: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 4.5 | 0.02 | 225 | [4] |

| 3-(trifluoromethyl)-5-arylpyrazole | 4.5 | 0.02 | 225 | [4] |

| Pyrazole-thiazole hybrid | >10 | 0.03 | >333 | [4] |

| Pyrazolo-pyrimidine | >10 | 0.015 | >667 | [4] |

Part 2: Anticancer Potential: A Multi-pronged Attack on Tumor Growth

The versatility of the pyrazole scaffold has been extensively leveraged in the development of novel anticancer agents.[12][13][14] Substituted pyrazoles have been shown to inhibit tumor growth through various mechanisms, including the inhibition of key signaling pathways, disruption of the cell cycle, and induction of apoptosis.[13]

Mechanisms of Action in Oncology

-

Kinase Inhibition: Many pyrazole derivatives act as potent inhibitors of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[13]

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[15] Pyrazole-containing compounds have been designed to block the ATP-binding site of VEGFR-2, thereby inhibiting downstream signaling and preventing tumor neovascularization.[15][16]

-

CDK Inhibition: Cyclin-dependent kinases (CDKs) are essential for cell cycle progression.[17] Dysregulation of CDK activity is a hallmark of many cancers. Pyrazole derivatives have been developed as potent inhibitors of CDKs, particularly CDK2 and CDK4/6, leading to cell cycle arrest and apoptosis in cancer cells.[17][18][19]

-

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another important target in cancer therapy, and pyrazole-based molecules have shown promise as EGFR inhibitors.[16][20]

-

-

Tubulin Polymerization Inhibition: The microtubule network is critical for cell division, and drugs that interfere with tubulin dynamics are effective anticancer agents. Some pyrazole derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and cell death.[12][21]

Experimental Workflow: Anticancer Cell Viability Assay (MTT Assay)

Caption: A typical workflow for assessing the cytotoxicity of pyrazole derivatives.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

1. Cell Culture:

- Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

2. Cell Seeding:

- Cells are harvested, counted, and seeded into a 96-well plate at a predetermined density. The plate is incubated for 24 hours to allow the cells to attach.

3. Compound Treatment:

- The substituted pyrazole derivative is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations.

- The old medium is removed from the wells, and the cells are treated with the different concentrations of the test compound. A vehicle control and a positive control (e.g., Doxorubicin) are included.

- The plate is incubated for a further 48-72 hours.

4. MTT Assay:

- The medium containing the test compound is removed, and fresh medium containing MTT solution is added to each well.

- The plate is incubated for 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

- The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

5. Data Acquisition and Analysis:

- The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

- The percentage of cell viability is calculated for each concentration relative to the vehicle control.

- The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Data Summary: Anticancer Activity of Pyrazole Derivatives

| Compound | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 9 | VEGFR-2 | HEPG2 | 0.22 | [16] |

| Compound 3 | EGFR | HEPG2 | 0.06 | [16] |

| Compound 12 | EGFR/VEGFR-2 | HEPG2 | 0.31 (EGFR), 0.45 (VEGFR-2) | [16] |

| Compound 43 | PI3 Kinase | MCF-7 | 0.25 | [12] |

| Compound 5b | Tubulin Polymerization | A549 | 0.69 | [21] |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (15) | CDK2 | A2780 | 0.127-0.560 | [18] |

Part 3: Antimicrobial Applications: Combating Drug-Resistant Pathogens

The rise of antibiotic resistance has created an urgent need for new antimicrobial agents.[22][23] Pyrazole derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various bacteria and fungi.[23][24][25][26]

Mechanism of Action in Microbes

The exact mechanisms of action for many antimicrobial pyrazoles are still under investigation, but several potential targets have been identified. Some derivatives are thought to interfere with microbial metabolic pathways, while others may disrupt cell wall synthesis or inhibit essential enzymes like DNA gyrase.[26] The ability to functionalize the pyrazole ring at multiple positions allows for the fine-tuning of their antimicrobial spectrum and potency.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

1. Preparation of Inoculum:

- A pure culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is grown in a suitable broth medium.

- The culture is diluted to a standardized concentration (e.g., 10^5 CFU/mL).

2. Preparation of Compound Dilutions:

- The pyrazole derivative is dissolved in a suitable solvent and then serially diluted in broth medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

- A standardized volume of the microbial inoculum is added to each well of the microtiter plate.

- A positive control well (broth with inoculum) and a negative control well (broth only) are included.

- The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

4. Determination of MIC:

- After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

- Optionally, a viability indicator like resazurin can be added to aid in the determination of the MIC.

Data Summary: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole-thiazole hybrid (10) | S. aureus | 1.9-3.9 | [26] |

| Imidazo-pyridine substituted pyrazole (18) | E. coli | <1 | [26] |

| Tethered thiazolo-pyrazole derivative (17) | MRSA | 4 | [26] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | S. aureus | 62.5-125 | [22] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | C. albicans | 2.9-7.8 | [22] |

Part 4: Central Nervous System (CNS) Activity: Modulating Neurological Pathways

Substituted pyrazoles have also been investigated for their potential to treat a range of CNS disorders, including obesity, neurodegenerative diseases, and psychiatric conditions.[2][27]

Mechanism of Action: Cannabinoid Receptor Modulation

A notable example of a CNS-active pyrazole derivative is Rimonabant .[1][28] It acts as a selective antagonist or inverse agonist of the cannabinoid-1 (CB1) receptor, which is predominantly found in the central nervous system and peripheral tissues.[28][29] The endocannabinoid system is involved in regulating appetite, energy metabolism, and mood.[30] By blocking the CB1 receptor, Rimonabant was shown to reduce appetite and improve metabolic parameters.[28][31] However, it was later withdrawn from the market due to significant psychiatric side effects, highlighting the complexities of targeting CNS receptors.[28]

More recently, research has focused on the potential of pyrazole derivatives in treating neurodegenerative diseases like Alzheimer's.[2][32][33] Some of these compounds have shown promise as inhibitors of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are implicated in the pathology of these diseases.[32][33]

Logical Relationship: Rimonabant's Mechanism of Action

Caption: The antagonistic effect of Rimonabant on the CB1 receptor.

Experimental Protocol: Radioligand Receptor Binding Assay

This assay is used to determine the affinity of a test compound for a specific receptor.

1. Membrane Preparation:

- Cell lines or tissues expressing the target receptor (e.g., CB1) are homogenized and centrifuged to isolate the cell membranes.

2. Binding Assay:

- The assay is performed in a multi-well plate.

- A reaction mixture containing the cell membranes, a radiolabeled ligand (a molecule that binds specifically to the receptor, e.g., [3H]CP-55,940 for CB1), and the test compound (pyrazole derivative) at various concentrations is prepared.

- Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

- The plate is incubated to allow the binding to reach equilibrium.

3. Separation and Detection:

- The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes.

- The filters are washed to remove any unbound radioligand.

- The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

4. Data Analysis:

- The specific binding is calculated by subtracting the non-specific binding from the total binding.

- The percentage of inhibition of specific binding is calculated for each concentration of the test compound.

- The IC50 value is determined, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a rich source of inspiration for medicinal chemists. Its synthetic tractability and ability to interact with a wide range of biological targets have cemented its status as a privileged structure in drug discovery.[1] While significant successes have been achieved with pyrazole-based drugs like Celecoxib, the journey of Rimonabant serves as a crucial reminder of the challenges in drug development, particularly when targeting the central nervous system.

Future research will likely focus on the development of pyrazole derivatives with improved selectivity and safety profiles. The exploration of novel substitution patterns and the synthesis of hybrid molecules that combine the pyrazole core with other pharmacophores will undoubtedly lead to the discovery of new therapeutic agents with enhanced efficacy against a multitude of diseases. The continued application of advanced computational and experimental techniques will be instrumental in unlocking the full therapeutic potential of this remarkable heterocyclic ring system.

References

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academicstrive.com [academicstrive.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. sciencescholar.us [sciencescholar.us]

- 6. researchgate.net [researchgate.net]

- 7. news-medical.net [news-medical.net]

- 8. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 9. Celecoxib: Mechanism of Action & Structure | Study.com [study.com]

- 10. Celecoxib - Wikipedia [en.wikipedia.org]

- 11. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. japsonline.com [japsonline.com]

- 16. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 17. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. meddocsonline.org [meddocsonline.org]

- 24. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 25. Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds [mdpi.com]

- 26. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 27. scilit.com [scilit.com]

- 28. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 29. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. eurekaselect.com [eurekaselect.com]

A Senior Application Scientist's Guide to the Discovery of Novel Pyrazole Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable structural versatility and capacity to modulate a wide range of biological targets have cemented its role in modern drug discovery.[3][4] A significant number of approved drugs, from the anti-inflammatory celecoxib to kinase inhibitors like crizotinib, feature this core structure, highlighting its therapeutic relevance.[1][5][6] This guide provides an in-depth exploration of the contemporary strategies employed in the discovery of novel pyrazole compounds. We will dissect the causal logic behind synthetic choices, detail self-validating experimental protocols, and present a framework for the rational design and biological evaluation of new pyrazole-based therapeutic agents.

The Enduring Significance of the Pyrazole Scaffold

The pyrazole ring is more than a mere structural component; its unique electronic properties and steric versatility make it an ideal foundation for drug design.[3] The two nitrogen atoms offer sites for hydrogen bonding and coordination, while the carbon atoms at positions 3, 4, and 5 allow for a wide array of substitutions to fine-tune pharmacological properties.[7] This adaptability has led to the development of pyrazole derivatives with a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[8][9][10] The success of drugs like sildenafil and ibrutinib underscores the power of this scaffold to yield highly effective and specific therapeutic agents.[5]

Rational Design and Synthetic Blueprint

The journey to a novel pyrazole compound begins not in the flask, but with a strategic design process. Modern drug discovery leverages computational tools alongside established medicinal chemistry principles to design molecules with a higher probability of success.

Causality in Molecular Design: Beyond Trial and Error

-

Structure-Activity Relationship (SAR) Studies: SAR is the cornerstone of rational design. By systematically modifying the substituents on the pyrazole ring and observing the effect on biological activity, chemists can build a predictive model. For instance, SAR studies on pyrazole-based kinase inhibitors might reveal that a bulky hydrophobic group at the N1 position enhances binding to a specific pocket in the enzyme's active site.[10]

-

Pharmacophore Mapping & Molecular Docking: These computational techniques allow scientists to visualize the three-dimensional interaction between a potential drug and its biological target.[3] By identifying the key features (pharmacophore) required for binding, such as hydrogen bond donors/acceptors and hydrophobic centers, novel pyrazole structures can be designed in silico to perfectly complement the target's binding site. This approach was instrumental in developing pyrazole-based COX-2 inhibitors.[11]

The Synthetic Arsenal: Constructing the Pyrazole Core

The synthesis of the pyrazole ring is a well-established field, yet new, more efficient, and environmentally friendly methods are continually being developed.[12][13] The choice of synthetic route is critical and is dictated by the desired substitution pattern, scalability, and required starting materials.

Key Synthetic Strategies:

The most fundamental and widely used approach involves the cyclocondensation of a binucleophile, typically hydrazine or its derivatives, with a 1,3-dielectrophilic precursor.[12][14]

-

Knorr Pyrazole Synthesis (from 1,3-Dicarbonyls): This classical method involves the reaction of a 1,3-dicarbonyl compound (like acetylacetone) with a hydrazine. The reaction's causality lies in the sequential nucleophilic attack of the hydrazine nitrogens onto the two carbonyl carbons, followed by dehydration to form the aromatic pyrazole ring. While robust, a key challenge can be controlling regioselectivity when using unsymmetrical dicarbonyls and substituted hydrazines, often leading to a mixture of isomers.[12]

-

From α,β-Unsaturated Carbonyls: Another common pathway uses α,β-unsaturated aldehydes or ketones. The reaction proceeds via a Michael addition of the hydrazine, followed by intramolecular cyclization and elimination.[12][14][15]

-

Multi-Component Reactions (MCRs): Modern synthetic chemistry favors efficiency and sustainability. MCRs allow for the construction of complex, highly substituted pyrazoles in a single step from three or more starting materials.[13][16][17] These one-pot syntheses reduce waste and save time, making them ideal for building libraries of compounds for high-throughput screening.[17]

Table 1: Comparison of Common Pyrazole Synthetic Methodologies

| Synthetic Method | Precursors | Key Advantages | Key Considerations |

| Knorr Synthesis | 1,3-Dicarbonyl compounds + Hydrazines | High yields, readily available starting materials.[12] | Potential for regioisomeric mixtures with unsymmetrical precursors.[12] |

| From α,β-Unsaturated Carbonyls | α,β-Unsaturated aldehydes/ketones + Hydrazines | Good control over substitution patterns.[14] | Starting materials may be less accessible. |

| 1,3-Dipolar Cycloaddition | Diazo compounds + Alkynes | Access to unique substitution patterns.[14] | Requires specialized reagents (diazo compounds). |

| Multi-Component Reactions | Aldehydes, β-ketoesters, malononitrile, hydrazines | High efficiency, atom economy, rapid library synthesis.[13][17] | Reaction optimization can be complex. |

Experimental Protocol: A Self-Validating Workflow

The following section provides a detailed, step-by-step methodology for a representative synthesis and subsequent screening of a novel pyrazole compound. This protocol is designed as a self-validating system, with integrated checkpoints for characterization and purity assessment.

Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative

This protocol details a one-pot, three-component synthesis, a modern and efficient approach.[12]

Objective: To synthesize 5-methyl-1,3-diphenyl-4-((p-tolyl)diazenyl)-1H-pyrazole.

Materials:

-

(E)-1-phenyl-2-((p-tolyl)diazenyl)butane-1,3-dione (1.0 eq)

-

Phenylhydrazine (1.1 eq)

-

Glacial Acetic Acid (solvent)

-

Ethanol (recrystallization solvent)

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (E)-1-phenyl-2-((p-tolyl)diazenyl)butane-1,3-dione (1.0 g, 1.0 eq).

-

Solvent and Reagent Addition: Add glacial acetic acid (20 mL) to the flask and stir until the solid is fully dissolved. To this solution, add phenylhydrazine (1.1 eq) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase. The disappearance of the starting material spot indicates reaction completion.

-

Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing 100 mL of ice-cold water. A solid precipitate will form.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water to remove residual acetic acid, followed by a small amount of cold ethanol.

-

Purification (Self-Validation Step 1): Recrystallize the crude product from hot ethanol to obtain pure crystals. The formation of well-defined crystals is an initial indicator of purity.

-

Drying and Yield Calculation: Dry the purified crystals in a vacuum oven at 50°C overnight. Record the final mass and calculate the percentage yield.

Characterization and Purity Assessment (Self-Validation Step 2)

It is imperative to confirm the structure and purity of the synthesized compound.

-

Melting Point: Determine the melting point of the purified product. A sharp melting range is indicative of high purity.

-

Spectroscopic Analysis:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Confirm the presence of all expected protons and their chemical environments.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Verify the number of unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): Determine the molecular weight of the compound, confirming the molecular formula.[18]

-

-

High-Performance Liquid Chromatography (HPLC): Quantify the purity of the final compound (ideally >95% for biological screening).

In Vitro Biological Screening: Anticancer Activity

Objective: To assess the cytotoxic effect of the novel pyrazole compound on a human cancer cell line (e.g., HepG2, a liver cancer cell line).[18]

Procedure:

-

Cell Culture: Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the synthesized pyrazole compound in DMSO and then dilute further in cell culture media. Add the compound solutions to the wells, ensuring a final DMSO concentration below 0.5% to avoid solvent toxicity. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).[6]

-

Incubation: Incubate the plate for 48-72 hours.

-

Viability Assay (e.g., MTT Assay): Add MTT reagent to each well and incubate for 4 hours. The viable cells will convert MTT to formazan crystals.

-

Data Acquisition: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol) and read the absorbance at 570 nm using a microplate reader.

-

Data Analysis (Self-Validation Step 3): Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited). A dose-dependent decrease in viability validates the compound's cytotoxic activity.[6][18]

Visualization of Key Processes

Diagrams are essential for conceptualizing complex workflows and molecular interactions.

Caption: A validated workflow for novel pyrazole discovery.

References

- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]

- 2. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. chim.it [chim.it]

- 8. eurekaselect.com [eurekaselect.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological evaluation of novel pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. ias.ac.in [ias.ac.in]

- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 16. researchgate.net [researchgate.net]

- 17. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. pjps.pk [pjps.pk]

A Comprehensive Technical Guide to 4-Bromo-3-(3-chlorophenyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed overview of 4-Bromo-3-(3-chlorophenyl)-1H-pyrazole, a halogenated pyrazole derivative of significant interest in medicinal chemistry and drug discovery. This document elucidates its chemical identity, including its CAS number and a discussion on its IUPAC nomenclature, and explores the general synthetic strategies and spectroscopic characteristics typical for this class of compounds. Furthermore, it delves into the broad spectrum of biological activities associated with substituted pyrazoles, highlighting their potential as a privileged scaffold in the development of novel therapeutic agents. Safety and handling protocols are also addressed to ensure responsible laboratory practice. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and pharmaceutical development.

Chemical Identity and Nomenclature

The compound at the core of this guide is a disubstituted pyrazole with the molecular formula C₉H₆BrClN₂.

CAS Number

The Chemical Abstracts Service (CAS) registry number for this compound is 149739-38-8 .[1] This identifier is crucial for unambiguous identification in chemical databases and literature.

IUPAC Name and Tautomerism

The systematic IUPAC name for this compound is This compound .

It is important to address a potential point of ambiguity in the nomenclature of 1H-pyrazoles. Due to annular prototropic tautomerism, the hydrogen atom on the nitrogen can reside on either of the two nitrogen atoms. This means that this compound can exist in equilibrium with its tautomer, 4-Bromo-5-(3-chlorophenyl)-1H-pyrazole.[2][3][4] In the absence of a substituent on a ring nitrogen, these two forms are generally considered to be the same compound, and both names may be encountered in the literature. For the purpose of this guide, we will adhere to the "3-substituted" nomenclature as provided in the topic, while acknowledging the inherent tautomerism.

Diagram 1: Tautomerism of this compound

Caption: Annular tautomerism of the pyrazole ring.

Physicochemical Properties

| Property | Expected Value/Characteristic | Rationale |

| Molecular Weight | 257.51 g/mol | Calculated from the molecular formula C₉H₆BrClN₂. |

| Appearance | White to off-white solid | Many similar substituted pyrazoles are crystalline solids at room temperature. |

| Melting Point | Expected to be in the range of 100-200 °C | The presence of aromatic rings and halogen atoms generally leads to a higher melting point due to increased intermolecular forces. |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and alcohols. | The aromatic nature and the presence of halogens decrease water solubility, while the heterocyclic ring allows for some polarity and solubility in organic solvents. |

| Stability | Generally stable under standard laboratory conditions. | Pyrazole rings are aromatic and thus possess a degree of stability. However, exposure to strong oxidizing or reducing agents should be avoided. |

Synthesis Strategies

The synthesis of 3,4-disubstituted pyrazoles can be achieved through several established synthetic routes. A common and versatile method involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine or a hydrazine derivative, followed by halogenation.

General Synthesis Workflow

A plausible synthetic pathway for this compound is outlined below. This represents a general strategy, and optimization of reaction conditions would be necessary.

Diagram 2: General Synthetic Workflow

Caption: A plausible synthetic route to the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(3-chlorophenyl)-3-aryl-prop-2-en-1-one (Chalcone derivative)

-

To a stirred solution of 3-chlorobenzaldehyde and an appropriate acetophenone derivative in ethanol, a solution of sodium hydroxide in water is added dropwise at room temperature.

-

The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC).

-

The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent to yield the chalcone.

Step 2: Synthesis of 3-(3-chlorophenyl)-1H-pyrazole

-

The synthesized chalcone is dissolved in a suitable solvent such as ethanol or acetic acid.

-

Hydrazine hydrate is added to the solution, and the mixture is refluxed for several hours.

-

After cooling, the product is isolated by filtration or extraction and purified by recrystallization.

Step 3: Bromination to this compound

-

The 3-(3-chlorophenyl)-1H-pyrazole is dissolved in a suitable solvent like chloroform or acetic acid.

-

A brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine in the same solvent, is added portion-wise while stirring.[5]

-

The reaction is monitored by TLC, and upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.[5]

Spectroscopic Characterization

¹H NMR Spectroscopy

-

Aromatic Protons (3-chlorophenyl group): A complex multiplet pattern is expected in the aromatic region (δ 7.0-8.0 ppm) corresponding to the four protons on the chlorophenyl ring.

-

Pyrazole Ring Proton (C5-H): A singlet is expected for the proton at the C5 position of the pyrazole ring, likely in the range of δ 7.5-8.5 ppm.

-

Pyrazole N-H Proton: A broad singlet is expected for the N-H proton, which may appear over a wide chemical shift range (δ 10-14 ppm) and can be exchangeable with D₂O.

¹³C NMR Spectroscopy

-

Aromatic Carbons (3-chlorophenyl group): Six distinct signals are expected in the aromatic region (δ 120-140 ppm). The carbon attached to the chlorine atom will be influenced by its electronegativity.

-

Pyrazole Ring Carbons: Three signals are expected for the pyrazole ring carbons. The C3 and C5 carbons will appear at lower field (δ 130-150 ppm) compared to the C4 carbon, which is attached to the bromine atom and will likely be found at a higher field (δ 90-110 ppm).

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M⁺) and characteristic isotopic patterns due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a cluster of peaks for the molecular ion.

Infrared (IR) Spectroscopy

-

N-H Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibration.

-

C=C and C=N Stretching: Aromatic and heteroaromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

-

C-H Aromatic Stretching: Absorptions just above 3000 cm⁻¹.

-

C-Br and C-Cl Stretching: These will appear in the fingerprint region at lower wavenumbers.

Biological Significance and Applications

While the specific biological activity of this compound has not been extensively reported, the pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry. Pyrazole derivatives have been shown to exhibit a wide range of biological activities, making them attractive candidates for drug development.

Potential Therapeutic Applications

Substituted pyrazoles have been investigated for a multitude of therapeutic applications, including:

-

Anti-inflammatory agents: Some pyrazole derivatives are known to inhibit enzymes involved in inflammatory pathways.[6]

-

Anticancer agents: The pyrazole nucleus is a key component in several compounds with demonstrated anticancer activity.[7][8]

-

Antimicrobial agents: Numerous pyrazole derivatives have shown promising antibacterial and antifungal properties.[9]

-

Antiviral agents: The pyrazole scaffold has been explored for the development of antiviral drugs.

-

Central Nervous System (CNS) active agents: Certain pyrazoles have shown potential as antidepressant and anxiolytic agents.[7]

The presence of the bromo and chloro substituents on this compound provides handles for further chemical modification, allowing for the generation of diverse libraries of compounds for biological screening.

Safety and Handling

As specific safety data for this compound is not available, general precautions for handling halogenated aromatic and heterocyclic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10][11][12]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[10][11][12]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

In case of exposure, seek immediate medical attention.

Conclusion

This compound represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its structure, characterized by the versatile pyrazole core and halogen substituents, offers numerous possibilities for chemical diversification. While specific experimental data for this compound is limited, this guide provides a comprehensive overview based on the established chemistry and biological significance of the pyrazole class of compounds. Further research into the synthesis, characterization, and biological evaluation of this specific molecule is warranted to fully explore its potential in drug discovery and development.

References

- 1. 149739-38-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure and Chemistry of 3(5)-Substituted Pyrazoles | Encyclopedia MDPI [encyclopedia.pub]

- 5. scielo.org.mx [scielo.org.mx]

- 6. 15803-02-8 | 4-Bromo-1-methyl-1H-pyrazole | Jay Finechem [jayfinechem.com]

- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Substituted Pyrazoles and Their Heteroannulated Analogs-Recent Syntheses and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 11. rsc.org [rsc.org]

- 12. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 4-Bromo-3-(3-chlorophenyl)-1H-pyrazole in Medicinal Chemistry

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 4-Bromo-3-(3-chlorophenyl)-1H-pyrazole. This versatile heterocyclic compound serves as a pivotal scaffold for the synthesis of compound libraries targeting a range of pharmacologically relevant proteins, particularly protein kinases. We present detailed, field-proven protocols for its synthesis and subsequent derivatization via N-alkylation and palladium-catalyzed cross-coupling reactions. Furthermore, we discuss the rationale behind its design, potential biological targets informed by the literature on structurally related molecules, and provide workflows for the efficient generation of novel chemical entities.

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic versatility, and the ability to form critical hydrogen bond interactions with biological targets.[2]

The subject of this guide, this compound, is a strategically designed intermediate for library synthesis. Its key structural features offer distinct advantages for drug discovery programs:

-

3-(3-chlorophenyl) Group: This moiety provides a significant lipophilic contribution and can engage in various binding interactions within a protein's active site, including van der Waals and potential halogen bonding. Its presence is common in many kinase inhibitors.[1]

-

4-Bromo Substituent: The bromine atom at the C4 position is a superb synthetic handle. It minimally impacts the overall electronics of the pyrazole core while providing a reactive site for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups to explore the surrounding chemical space.[3]

-

Pyrazole N-H: The acidic proton on the pyrazole nitrogen (N1) provides a crucial point for hydrogen bonding with protein residues (e.g., the hinge region of kinases). It also serves as a reactive site for N-alkylation or N-arylation, allowing for modulation of physicochemical properties and exploration of additional binding pockets.[4][5]

This guide will treat this compound not as an end product, but as a foundational building block for the rapid generation of diverse and potent bioactive molecules.

Synthesis of the Core Scaffold

The synthesis of this compound is most efficiently achieved via a two-step sequence: a Claisen condensation to form the 1,3-diketone precursor, followed by cyclization with hydrazine and subsequent bromination.

Workflow for Synthesis

Caption: Two-step synthesis of the target scaffold.

Protocol 2.1: Synthesis of 1-(3-chlorophenyl)-3-phenylpropan-1,3-dione

Rationale: This Claisen condensation reaction forms the carbon backbone required for pyrazole synthesis. Sodium hydride (NaH) is a strong, non-nucleophilic base that deprotonates the α-carbon of 3'-chloroacetophenone to generate an enolate, which then attacks the electrophilic carbonyl of ethyl benzoate. Anhydrous THF is used as the solvent to prevent quenching of the base and enolate.

-

Materials:

-

3'-Chloroacetophenone

-

Ethyl Benzoate

-

Sodium Hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask, add sodium hydride (1.2 eq).

-

Carefully wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and suspend the NaH in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 3'-chloroacetophenone (1.0 eq) in anhydrous THF to the NaH suspension dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Add ethyl benzoate (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to reflux and maintain for 4-6 hours, monitoring by TLC until the starting acetophenone is consumed.

-

Cool the reaction to 0 °C and cautiously quench by the slow addition of 1 M HCl until the pH is acidic (~pH 2-3).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography (silica gel, hexane/ethyl acetate gradient).

-

Protocol 2.2: Synthesis of this compound

Rationale: The 1,3-diketone is cyclized with hydrazine hydrate in a condensation reaction to form the pyrazole ring. The subsequent bromination is achieved using N-Bromosuccinimide (NBS), an electrophilic bromine source. The C4 position of the pyrazole is electron-rich and thus highly susceptible to electrophilic aromatic substitution.[6][7] DMSO is an effective solvent for this transformation.[6]

-

Materials:

-

1-(3-chlorophenyl)-3-phenylpropan-1,3-dione

-

Hydrazine hydrate

-

Ethanol

-

N-Bromosuccinimide (NBS)

-

Dimethyl Sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

-

Procedure:

-

Dissolve the 1-(3-chlorophenyl)-3-phenylpropan-1,3-dione (1.0 eq) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.2 eq) and a catalytic amount of acetic acid.

-

Heat the mixture to reflux for 4 hours, monitoring by TLC.

-

Upon completion, cool the reaction and remove the ethanol under reduced pressure. The crude 3-(3-chlorophenyl)-1H-pyrazole can often be carried forward without extensive purification.

-

Dissolve the crude pyrazole in DMSO.

-

Add N-Bromosuccinimide (1.1 eq) portion-wise at room temperature. The reaction is typically exothermic.

-

Stir the reaction at room temperature for 2-3 hours until TLC analysis indicates complete consumption of the starting material.

-

Pour the reaction mixture into water and extract with dichloromethane (3x).

-

Combine the organic layers, wash with saturated NaHCO₃ solution, then brine.

-

Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the final product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound as a solid.

-

Application in Library Synthesis: Derivatization Protocols

The true utility of this compound lies in its capacity for rapid and efficient diversification at two key positions: the pyrazole nitrogen (N1) and the bromo-substituted carbon (C4).

Protocol 3.1: N-Alkylation of the Pyrazole Core

Rationale: Functionalization at the N1 position is crucial for modulating properties like solubility, cell permeability, and metabolic stability. Furthermore, introducing substituents at this position can allow for new interactions with the target protein. A standard Williamson ether synthesis-type reaction using an alkyl halide and a mild base is effective.[4][8]

Caption: General workflow for N-alkylation.

-

Materials:

-

This compound

-

Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Water, Ethyl Acetate, Brine

-

-

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add K₂CO₃ (2.0 eq).

-

Add the alkyl halide (1.1 eq) to the suspension.

-

Heat the reaction to 60-80 °C and stir for 2-16 hours, monitoring by LC-MS or TLC.

-

Upon completion, cool the reaction to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine (3x) to remove residual DMF, dry over anhydrous MgSO₄, and filter.

-

Concentrate the solvent and purify the product by column chromatography.

-

Protocol 3.2: Suzuki-Miyaura Cross-Coupling at the C4-Position

Rationale: The Suzuki-Miyaura reaction is one of the most powerful C-C bond-forming reactions in modern medicinal chemistry due to its broad functional group tolerance and reliable conditions.[2] This reaction enables the coupling of the C4-bromo position with a wide variety of aryl or heteroaryl boronic acids, dramatically expanding the structural diversity of the scaffold. A standard palladium catalyst like Pd(PPh₃)₄ is often effective.

Caption: General workflow for Suzuki-Miyaura coupling.

-

Materials:

-

This compound (or its N-alkylated derivative) (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Sodium carbonate (Na₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Water

-

-

Procedure:

-

In a flask suitable for inert atmosphere chemistry, combine the pyrazole starting material (1.0 eq), the arylboronic acid (1.2 eq), and Na₂CO₃ (2.0 eq).

-

Add 1,4-dioxane and water in a 4:1 ratio.

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Add the Pd(PPh₃)₄ catalyst (0.05 eq) and degas for another 5 minutes.

-

Heat the reaction to 90-100 °C under a nitrogen or argon atmosphere for 4-12 hours, monitoring by LC-MS.

-

After completion, cool the reaction mixture and dilute it with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Transfer the filtrate to a separatory funnel, wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the product by column chromatography to yield the desired 4-aryl-pyrazole.

-

Potential Biological Targets & Therapeutic Areas

The pyrazole scaffold is a cornerstone of kinase inhibitor design.[2] The 3-aryl-pyrazole motif, in particular, is frequently found in inhibitors that target the ATP-binding site. The N1-H can act as a hydrogen bond donor to the kinase hinge region, while the C3-aryl group occupies a hydrophobic pocket. Derivatives of this compound are therefore prime candidates for screening against various protein kinase families implicated in oncology, inflammation, and neurodegenerative disorders.

| Potential Kinase Target Family | Rationale and Key Examples | Therapeutic Area |

| MAP Kinases (e.g., p38α) | The diaryl pyrazole scaffold is a classic template for p38 inhibitors. These inhibitors often function by stabilizing the DFG-out (inactive) conformation of the kinase.[8][9] | Inflammation (e.g., Rheumatoid Arthritis), COPD |

| Cyclin-Dependent Kinases (CDKs) | Pyrazole-based compounds have been developed as potent inhibitors of various CDKs, which are critical regulators of the cell cycle.[2][10] | Oncology |

| Akt/PKB Kinases | N-(4-chlorophenyl) substituted pyrazole derivatives have shown inhibitory activity against Akt2, a key node in the PI3K/Akt signaling pathway that is frequently dysregulated in cancer.[11] | Oncology (e.g., Glioblastoma) |

| Aurora Kinases | Pyrazolyl benzimidazole derivatives have demonstrated potent inhibition of Aurora A and B kinases, which are essential for mitotic progression.[2] | Oncology |

| Fibroblast Growth Factor Receptor (FGFR) | Pyrazole-containing structures are known to bind to the DFG-in conformation of FGFRs, which are implicated in various cancers.[2] | Oncology |

| c-Met Kinase | Pyrazolopyridine derivatives have been designed as inhibitors of c-Met, a receptor tyrosine kinase involved in cell motility, invasion, and proliferation.[12] | Oncology |

Conclusion

This compound is a high-value, strategically designed building block for medicinal chemistry. Its synthesis is straightforward, and its dual points of reactivity at the N1 and C4 positions provide an efficient platform for generating large, diverse compound libraries. The protocols outlined in this document are robust and scalable, enabling researchers to rapidly access novel chemical matter. Given the prevalence of the substituted pyrazole scaffold in clinically relevant kinase inhibitors, derivatives of this compound are highly promising for discovery programs in oncology and inflammatory diseases.

References

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. beilstein-archives.org [beilstein-archives.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 12. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: High-Throughput Screening Assays for Pyrazole-Based Compounds

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with significant therapeutic potential.[1] Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of inhibitors for a wide range of biological targets, particularly protein kinases.[2] Dysregulation of kinases is a hallmark of many diseases, including cancer and inflammatory disorders, making them a major focus for drug development.[2][3] Pyrazole-based molecules have shown remarkable success, with several compounds entering clinical trials and receiving regulatory approval.[1]

High-Throughput Screening (HTS) is an indispensable tool in the discovery of novel pyrazole-based drug candidates.[4] HTS allows for the rapid and automated testing of vast compound libraries against specific biological targets, enabling the identification of "hits" that can be further optimized into lead compounds.[4][5] The success of any HTS campaign hinges on the development of robust, reproducible, and sensitive assays that can accurately distinguish true hits from experimental noise.[5]

This guide provides an in-depth exploration of key HTS assays relevant to the screening of pyrazole-based compounds. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying principles and field-proven insights to ensure experimental success. We will delve into both biochemical and cell-based assay formats, followed by essential hit validation techniques.

Part A: Biochemical Assays - Interrogating the Target Directly

Biochemical assays utilize purified biological molecules, such as enzymes or receptors, to directly measure the interaction of a compound with its target.[6] This approach is fundamental for confirming direct binding and quantifying inhibitory potency, providing clean, mechanistic data devoid of cellular complexities.[6]

Featured Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

Principle: HTRF® is a versatile Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology ideal for screening kinase inhibitors.[3][7] The assay measures the phosphorylation of a biotinylated substrate by a kinase. A europium cryptate-labeled anti-phospho-specific antibody (donor) and streptavidin-XL665 (acceptor) are used for detection. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.[8] This homogeneous "add-and-read" format is highly amenable to automation and miniaturization.[7][8]

Experimental Workflow:

Caption: High-level workflow for an HTRF kinase inhibition assay.

Detailed Protocol:

-

Materials:

-

Kinase enzyme of interest

-

Biotinylated kinase substrate (specific to the kinase)

-

ATP

-

Test pyrazole compounds dissolved in 100% DMSO

-

HTRF® KinEASE™ kit (or equivalent TR-FRET reagents)[8]

-

Assay buffer (optimized for the kinase)

-

384-well low-volume white plates

-

HTRF®-compatible plate reader